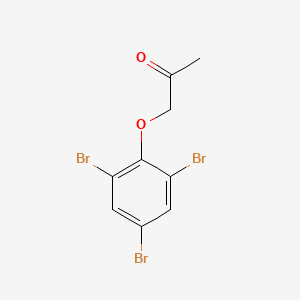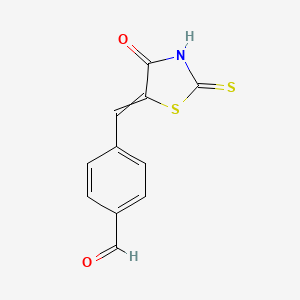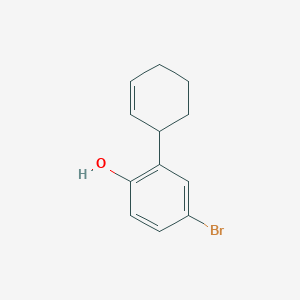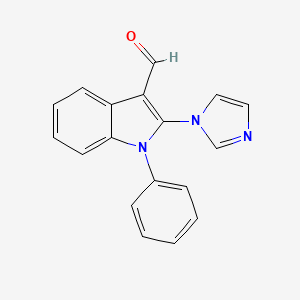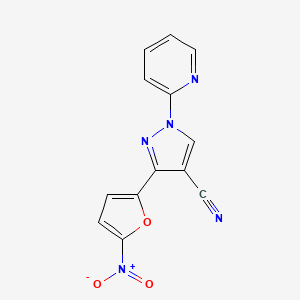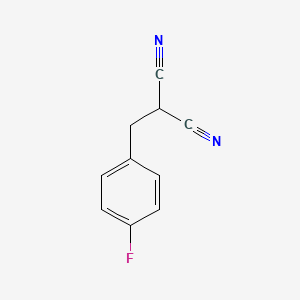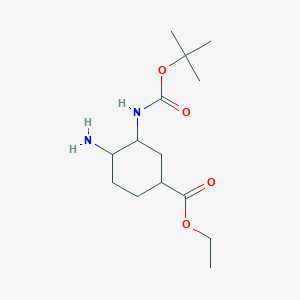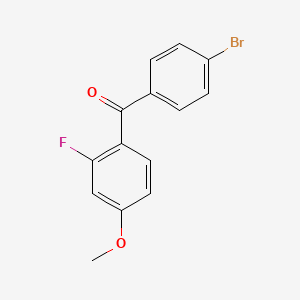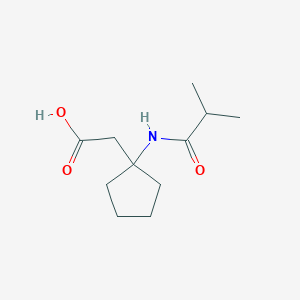![molecular formula C18H20O2 B8649727 Ethyl4-([1,1'-biphenyl]-4-yl)butanoate](/img/structure/B8649727.png)
Ethyl4-([1,1'-biphenyl]-4-yl)butanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl4-([1,1'-biphenyl]-4-yl)butanoate is an organic compound belonging to the ester family. Esters are known for their pleasant aromas and are widely used in the fragrance and flavor industries. This particular compound is characterized by its unique structure, which includes a butanoate group attached to a biphenyl moiety. The presence of the biphenyl group imparts distinct chemical properties to the compound, making it of interest in various scientific research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl4-([1,1'-biphenyl]-4-yl)butanoate typically involves the esterification of 4-(4-phenylphenyl)butanoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. Common catalysts used in this reaction include sulfuric acid and p-toluenesulfonic acid .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification process and reduce the need for extensive purification steps .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl4-([1,1'-biphenyl]-4-yl)butanoate can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield 4-(4-phenylphenyl)butanoic acid and ethanol.
Transesterification: The ester can react with other alcohols in the presence of a catalyst to form different esters.
Common Reagents and Conditions
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of esters to alcohols.
Transesterification: Catalysts such as sodium methoxide or sulfuric acid are used in transesterification reactions.
Major Products Formed
Hydrolysis: 4-(4-phenylphenyl)butanoic acid and ethanol.
Reduction: The corresponding alcohol, 4-(4-phenylphenyl)butanol.
Transesterification: Various esters depending on the alcohol used.
Wissenschaftliche Forschungsanwendungen
Ethyl4-([1,1'-biphenyl]-4-yl)butanoate has several applications in scientific research:
Wirkmechanismus
The mechanism of action of Ethyl4-([1,1'-biphenyl]-4-yl)butanoate primarily involves its hydrolysis to release 4-(4-phenylphenyl)butanoic acid and ethanol. The biphenyl moiety can interact with various molecular targets, influencing pathways related to its biological activity . The ester bond is susceptible to nucleophilic attack, leading to its cleavage under appropriate conditions .
Vergleich Mit ähnlichen Verbindungen
Ethyl4-([1,1'-biphenyl]-4-yl)butanoate can be compared to other esters such as:
Ethyl benzoate: Similar in structure but lacks the biphenyl group, resulting in different chemical properties.
Methyl butanoate: A simpler ester with a shorter carbon chain, used primarily in flavor and fragrance applications.
Ethyl acetate: A common ester with a simpler structure, widely used as a solvent.
The uniqueness of this compound lies in its biphenyl group, which imparts distinct chemical and biological properties compared to simpler esters .
Eigenschaften
Molekularformel |
C18H20O2 |
|---|---|
Molekulargewicht |
268.3 g/mol |
IUPAC-Name |
ethyl 4-(4-phenylphenyl)butanoate |
InChI |
InChI=1S/C18H20O2/c1-2-20-18(19)10-6-7-15-11-13-17(14-12-15)16-8-4-3-5-9-16/h3-5,8-9,11-14H,2,6-7,10H2,1H3 |
InChI-Schlüssel |
QETIJEGIKGOUJT-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CCCC1=CC=C(C=C1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-Cyclopropyl-7-oxo-4,7-dihydro-pyrazolo[1,5-a]pyrimidine-6-carboxylic acid ethyl ester](/img/structure/B8649650.png)
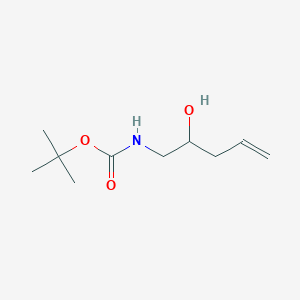
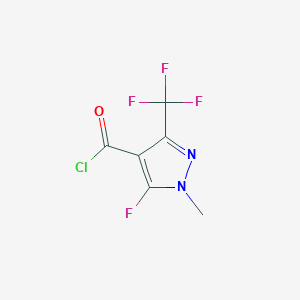

![B-(5-methoxy-1-methyl-1h-pyrrolo[3,2-b]pyridin-6-yl)-boronic acid](/img/structure/B8649693.png)
